5-Cyclopropyl-5-oxovaleric acid

Description

Structural Characteristics and Functional Group Analysis for Research Context

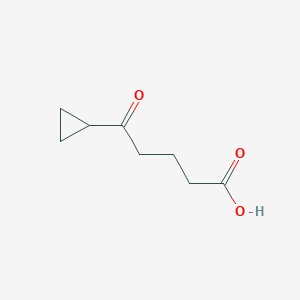

From a structural standpoint, 5-Cyclopropyl-5-oxovaleric acid is characterized by a five-carbon chain. At one end (C1), a carboxylic acid group (-COOH) is present, while a cyclopropyl (B3062369) ketone moiety is attached at the other end (C5).

The presence of both a carboxylic acid and a ketone allows for a variety of reactions. The carboxylic acid can undergo esterification, amidation, or reduction to an alcohol. The ketone is susceptible to nucleophilic attack, reduction, and reactions involving the alpha-hydrogens. The cyclopropyl group, due to its inherent ring strain, can also participate in ring-opening reactions under specific conditions. nih.gov

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 5-cyclopropyl-5-oxopentanoic acid |

| CAS Number | 898766-87-5 |

Relevance of Cyclopropyl and Carbonyl-Carboxylic Acid Motifs in Chemical Science

The cyclopropyl group is a valuable structural motif in medicinal chemistry and drug discovery. scientificupdate.comiris-biotech.desemanticscholar.org Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding with biological targets. iris-biotech.deunl.pt The cyclopropyl ring can also improve metabolic stability and reduce off-target effects. scientificupdate.comsemanticscholar.org

Carbonyl compounds, including ketones and carboxylic acids, are of paramount importance in organic chemistry. iitk.ac.inncert.nic.in They serve as key starting materials and intermediates in the synthesis of a vast array of organic molecules, from pharmaceuticals to polymers. iitk.ac.inlibretexts.org The reactivity of the carbonyl group allows for a wide range of transformations, making it a versatile functional group in synthetic organic chemistry. iitk.ac.in

The combination of a carbonyl group and a carboxylic acid in one molecule, as seen in this compound, provides a platform for creating complex molecular architectures. These bifunctional compounds are valuable building blocks in the synthesis of heterocyclic compounds and other intricate organic structures.

Historical Context of Related Cyclopropyl- and Oxo-Acid Compounds in Chemical Literature

The study of cyclopropane (B1198618) and its derivatives has a rich history. The unique electronic and conformational properties of the cyclopropyl group were first investigated over ninety years ago through spectroscopic experiments on arylcyclopropanes. unl.pt The synthesis of cyclopropyl ketones has been an area of active research, with numerous methods developed for their preparation. nih.gov

The term "oxo-synthesis," or hydroformylation, was discovered by Otto Roelen in 1938 and represents a landmark in industrial chemistry for the synthesis of aldehydes. researchgate.net The broader class of oxoacids, which are acids containing oxygen, were central to Lavoisier's original theory of acids. wikipedia.org It was later understood that not all acids contain oxygen, leading to the classification of oxoacids and hydroacids. wikipedia.org The acidity of oxoacids is influenced by the electronegativity of the central atom and the number of oxygen atoms. wikipedia.org

Early research into specific oxoacids includes the discovery of dichlorine monoxide in 1811 and the first preparation of a perchlorate (B79767) compound in 1816. libretexts.org The synthesis of carboxylic acids through various catalytic methods, including the use of carbon dioxide as a C1 feedstock, is a continuing area of development. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDNXBQUOFVFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645363 | |

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-87-5 | |

| Record name | 5-Cyclopropyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropyl 5 Oxovaleric Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-cyclopropyl-5-oxovaleric acid reveals several potential disconnection points, leading to a variety of synthetic strategies. The primary disconnections involve the carbon-carbon bonds forming the valeric acid backbone and the cyclopropane (B1198618) ring.

Identification of Key Precursors Bearing Cyclopropyl (B3062369) and Oxo functionalities

Two main retrosynthetic approaches can be envisioned. The first approach involves disconnecting the bond between the cyclopropyl group and the carbonyl carbon. This leads to precursors such as cyclopropane and a derivative of glutaric acid, for instance, glutaric anhydride (B1165640). This strategy relies on a Friedel-Crafts-type acylation to form the C-C bond.

A second common disconnection is at the C4-C5 bond of the valeric acid chain. This approach starts from a readily available precursor, cyclopropyl methyl ketone, and builds the rest of the carbon chain through alkylation of the ketone's enolate. This identifies cyclopropyl methyl ketone and a four-carbon electrophile, such as an ester of 4-halobutanoic acid, as key precursors.

| Precursor Name | Structure | Synthetic Utility |

| Cyclopropyl methyl ketone | Key building block for constructing the valeric acid chain via alkylation. | |

| Glutaric anhydride | A C5 synthon for introducing the valeric acid backbone via acylation. | |

| Ethyl 4-bromobutyrate | A four-carbon electrophile for alkylating cyclopropyl methyl ketone. |

Considerations for Stereoselective Synthesis of Cyclopropyl Systems

The cyclopropane ring in this compound can possess stereocenters, particularly if substituted. The synthesis of enantiomerically pure or enriched cyclopropanes is a significant area of research. Modern synthetic methods offer excellent control over the stereochemistry of the cyclopropane ring.

Chemoenzymatic methods, utilizing engineered enzymes such as myoglobin (B1173299) or cytochrome P450 variants, have emerged as powerful tools for the asymmetric cyclopropanation of alkenes. nih.govwiley-vch.de These biocatalytic systems can achieve high diastereoselectivity and enantioselectivity.

Metal-catalyzed cyclopropanations, particularly those employing chiral ligands with transition metals like rhodium, copper, or ruthenium, are also widely used for stereoselective synthesis. nih.gov The choice of catalyst and ligand is crucial for controlling the stereochemical outcome. The Simmons-Smith reaction and its modifications can also be rendered asymmetric through the use of chiral auxiliaries or ligands.

Direct Synthetic Routes

Direct synthetic routes aim to construct the this compound skeleton in a convergent manner, often by forming a key carbon-carbon bond late in the synthesis.

Construction of the Valeric Acid Backbone with Cyclopropyl Substitution

One of the most direct methods for constructing the valeric acid backbone with the cyclopropyl group already in place is through the alkylation of the enolate of cyclopropyl methyl ketone. The ketone can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form the lithium enolate, which is then reacted with an electrophile like ethyl 4-bromobutyrate. Subsequent hydrolysis of the ester would yield the target acid.

Table 1: Alkylation of Ketones with Haloesters

| Ketone | Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Cyclohexanone | Ethyl bromoacetate | LDA | THF | Ethyl 2-(2-oxocyclohexyl)acetate | 75 | Analogous reaction |

| Acetophenone | Ethyl 4-bromobutyrate | NaH | DMF | Ethyl 5-oxo-5-phenylpentanoate | 68 | Analogous reaction |

Installation of the Carbonyl (Oxo) Group at the C-5 Position

An alternative direct route involves the Friedel-Crafts acylation of cyclopropane with glutaric anhydride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would directly install the carbonyl group and the carboxylic acid functionality in one step. However, the reactivity of simple cyclopropanes in Friedel-Crafts reactions can be low, and the reaction may be complicated by ring-opening side reactions. The use of more reactive acylating agents or activated cyclopropane derivatives might be necessary. Mechanochemical methods have also been explored for Friedel-Crafts acylations, sometimes offering improved yields and more environmentally friendly conditions. nih.gov

Table 2: Friedel-Crafts Acylation with Anhydrides

Cyclopropanation Strategies for Precursors

An alternative to building the molecule with a pre-existing cyclopropyl group is to introduce the cyclopropane ring onto a precursor that already contains the 5-oxovaleric acid backbone. This approach often involves the cyclopropanation of an unsaturated derivative of 5-oxovaleric acid.

A suitable precursor for this strategy would be the ethyl ester of 5-oxo-6-heptenoic acid. The double bond in this molecule can be subjected to various cyclopropanation reactions. The Simmons-Smith reaction, using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. nih.govwikipedia.org The reaction is known for its reliability and stereospecificity.

The Kulinkovich reaction offers another powerful method for the synthesis of cyclopropanols from esters, which can be subsequently converted to other cyclopropane derivatives. organic-chemistry.orgwikipedia.org By starting with an appropriate ester, a cyclopropanol (B106826) intermediate can be formed, which can then be oxidized to the desired ketone.

Furthermore, chemoenzymatic approaches can be employed for the stereoselective cyclopropanation of unsaturated keto-esters, providing access to chiral this compound derivatives. nih.gov

Table 3: Cyclopropanation of Unsaturated Esters and Ketones

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |

| Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl diazoacetate | InBr₃ / Chiral Calcium Phosphate | Ethyl 3-phenyl-2-benzoylcyclopropane-1-carboxylate | 95 | >99:1 | 98 | nih.gov |

| Styrene | Ethyl α-diazopyruvate | Myoglobin variant | Ethyl 2-(2-phenylcyclopropyl)-2-oxopropanoate | 99 | >99:1 | 99 | nih.gov |

| β,γ-Unsaturated α-ketoester | Diazoester | InBr₃ / Chiral Calcium Phosphate | Functionalized cyclopropane | High | Single diastereoisomer | up to >99 | nih.gov |

Carbenoid-Mediated Approaches to Cyclopropyl Ring Formation

Carbenoids, which are metal-bound carbene species, offer a classical and effective route for the formation of cyclopropane rings. These intermediates are generally more stable and selective than free carbenes, allowing for controlled cyclopropanation of alkenes. nih.gov

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. wikipedia.org While historically significant, its application can be superseded by methods using catalytic amounts of transition metals. Another prominent strategy is the Corey-Chaykovsky reaction , which involves the reaction of a sulfur ylide with an α,β-unsaturated ketone. This approach has been successfully applied in the synthesis of donor-acceptor cyclopropanes. For instance, 2-hydroxychalcones can be cyclopropanated using trimethylsulfoxonium (B8643921) iodide and a base to yield 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov

A related strategy involves a zinc carbenoid-mediated chain extension of β-dicarbonyl compounds. This method provides access to α,β-unsaturated-γ-keto esters and amides with high stereoselectivity for the E-alkene. organic-chemistry.org The process begins with the formation of a zinc enolate from a β-keto ester, which is then treated with a diiodomethane-diethylzinc carbenoid reagent. Subsequent treatment with iodine and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the final unsaturated product. organic-chemistry.org

| Method | Reagents | Substrate Type | Product | Reference |

| Corey-Chaykovsky | Trimethylsulfoxonium iodide, Base | 2-Hydroxychalcones | 1-Acyl-2-(aryl)cyclopropane | nih.gov |

| Zinc Carbenoid Chain Extension | Et₂Zn, CH₂I₂, I₂, DBU | β-Keto esters/amides | α,β-Unsaturated-γ-keto ester/amide | organic-chemistry.org |

Transition Metal-Catalyzed Cyclopropanations in Oxo-Acid Synthesis

Transition metal catalysis represents a powerful and versatile tool for cyclopropane synthesis, often relying on the metal-mediated decomposition of diazo compounds to generate metal carbenes. chem-station.com Metals such as rhodium, copper, ruthenium, and gold are commonly employed, and the use of chiral ligands can enable highly enantioselective transformations. wikipedia.orgacs.orgacs.org

A prominent approach involves the reaction of an alkene with a diazoacetate, catalyzed by a rhodium(II) or copper(II) complex. Rhodium(II) carboxylates, for example, are highly effective for the cyclopropanation of olefins with ethyl diazoacetate. acs.org This methodology has been extended to biocatalysis, where engineered enzymes serve as highly selective catalysts. A notable example is the use of an engineered myoglobin variant, Mb(H64V,V68G), to catalyze the cyclopropanation of various olefins with ethyl α-diazopyruvate. nih.gov This biocatalytic system produces α-cyclopropylpyruvates, which are direct precursors to cyclopropyl keto-acids, with excellent enantioselectivity (up to >99% ee). nih.gov

Novel strategies are also emerging, such as hydrogen-borrowing (HB) catalysis. This method facilitates the α-cyclopropanation of ketones through an iridium- or ruthenium-catalyzed reaction. acs.orgnih.gov The process involves the alkylation of a ketone with an alcohol bearing a leaving group, followed by an intramolecular cyclization to form the cyclopropyl ketone. This approach avoids the need for pre-formed carbenes or diazo compounds. acs.org

| Catalyst System | Carbene Source | Substrate | Key Product | Yield/Selectivity | Reference |

| Rhodium(II) Carboxylates | Ethyl diazoacetate | Alkenes | Cyclopropane esters | Good yields | acs.org |

| Engineered Myoglobin | Ethyl α-diazopyruvate | Styrene | Ethyl 2-cyclopropyl-2-oxopropanoate | High yield, >99% ee | nih.gov |

| [Ir(cod)Cl]₂ / dppBz | N/A (HB Catalysis) | Aryl ketone, Alcohol with leaving group | α-Cyclopropyl ketone | 42-83% yield | acs.orgnih.gov |

Formation of the Carboxylic Acid Moiety

The introduction of the carboxylic acid functionality is a critical step in the synthesis of this compound. This can be achieved either by oxidizing a suitable precursor or by hydrolyzing a nitrile or ester group.

Oxidation Reactions for Terminal Carboxylic Acid Functionality

The direct oxidation of a precursor molecule is a common method for installing a carboxylic acid. In the context of synthesizing analogues of this compound, α-cyclopropyl ketones can be converted into the corresponding carboxylic acids. A two-step sequence has been developed for this transformation, starting from α-cyclopropyl ketones. acs.orgnih.gov The ketone is first oxidized using phthaloyl peroxide, followed by treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the α-cyclopropyl carboxylic acid. acs.org

Another established method is the haloform reaction, which can oxidize methyl ketones to carboxylic acids. For example, cyclopropyl methyl ketone can be oxidized using sodium hypobromite (B1234621) to produce cyclopropanecarboxylic acid, demonstrating a direct conversion route. orgsyn.org

| Oxidation Method | Precursor | Reagents | Product | Reference |

| Two-Step Oxidation | α-Cyclopropyl Ketone | 1. Phthaloyl peroxide; 2. CAN | α-Cyclopropyl Carboxylic Acid | acs.orgnih.gov |

| Haloform Reaction | Cyclopropyl Methyl Ketone | Sodium Hypobromite | Cyclopropanecarboxylic Acid | orgsyn.org |

Hydrolysis of Nitrile or Ester Precursors

The hydrolysis of nitriles and esters provides a reliable pathway to carboxylic acids. This strategy is particularly useful when the nitrile or ester group is more readily introduced or is more stable under the conditions required for other synthetic steps, such as cyclopropanation.

The hydrolysis of a nitrile precursor, such as cyclopropyl cyanide, can be accomplished under acidic or basic conditions to yield the corresponding carboxylic acid. orgsyn.org Similarly, an ester precursor, like the ethyl α-cyclopropylpyruvates synthesized via biocatalysis, can be hydrolyzed to the target keto-acid. nih.gov This step is typically straightforward, involving treatment with aqueous acid or base, often with heating. The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule.

| Precursor Type | Example Precursor | Hydrolysis Conditions | Product | Reference |

| Nitrile | Cyclopropyl Cyanide | Acid or Base | Cyclopropanecarboxylic Acid | orgsyn.org |

| Ester | Ethyl 2-cyclopropyl-2-oxopropanoate | Acid or Base | 2-Cyclopropyl-2-oxopropanoic Acid | nih.gov |

Exploration of Novel Synthetic Pathways

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and unique reactivity. Photoredox catalysis, in particular, has emerged as a powerful tool for the construction of complex molecules.

Photoredox Catalysis in Related Oxo-Acid Synthesis

Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions, opening up new avenues for synthesis. princeton.edu While direct synthesis of this compound using this method is not yet established, related transformations highlight its potential.

One innovative application is the synergistic merger of photoredox and nickel catalysis for the direct decarboxylative arylation of α-oxo acids. princeton.edu This reaction couples α-oxo acids with aryl halides to produce various ketones, including those with cyclopropyl substituents, demonstrating a novel way to construct ketone architectures from acid precursors. princeton.edu

Furthermore, photoredox catalysis has been employed in cycloaddition reactions involving cyclopropyl ketones. The one-electron reduction of an aryl cyclopropyl ketone, initiated by a photocatalyst, can lead to a ring-opened radical anion. This intermediate can then participate in [3+2] cycloadditions with alkenes to form highly substituted cyclopentanes. nih.govnih.gov These methods showcase the ability of photoredox catalysis to activate and functionalize the cyclopropyl ketone scaffold, suggesting future applications in the synthesis of complex oxo-acids. More recently, a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been developed for the formal C(sp³)–H acylation of aryl cyclopropanes, proceeding through a deconstruction-reconstruction pathway involving a γ-chloro-ketone intermediate. rsc.org

| Photoredox Method | Catalyst System | Transformation | Significance | Reference |

| Decarboxylative Arylation | Photoredox Catalyst + Nickel Catalyst | α-Oxo Acid + Aryl Halide → Ketone | Forms ketone from oxo-acid precursor | princeton.edu |

| [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid | Aryl Cyclopropyl Ketone + Alkene → Cyclopentane (B165970) | Functionalization of cyclopropyl ketones | nih.govnih.gov |

| C-H Acylation | Photoredox Catalyst + NHC Catalyst | Aryl Cyclopropane + Acyl Imidazole → Acylated Cyclopropane | Direct functionalization of cyclopropane ring | rsc.org |

2 Radical-Mediated Reactions for Cyclopropyl-Containing Structures

Radical-mediated reactions offer a powerful and versatile approach for the construction and functionalization of cyclopropane rings, valued for their mild conditions, high functional group tolerance, and atom economy. nih.gov The chemistry of cyclopropyl radicals is fundamental to these methods, characterized by the high strain energy of the three-membered ring (ca. 115 kJ mol⁻¹) which influences their reactivity, particularly their propensity for rapid ring-opening. rsc.org

The formation of cyclopropyl radicals can be initiated through various pathways, including the addition of a radical species to the double bond of methylenecyclopropanes or the abstraction of a hydrogen atom from a cyclopropane derivative. nih.govrsc.org A key characteristic of the resulting cyclopropylmethyl radical is its rapid, exothermic rearrangement via homolytic cleavage of a distal C-C bond to form the more stable but-3-enyl (homoallylic) radical. rsc.orgucl.ac.uk This rapid ring-opening has been widely used as a mechanistic probe to detect the presence of radical intermediates in chemical and enzymatic reactions. rsc.org

Despite this tendency for ring-opening, several synthetic strategies have been developed that successfully harness radical intermediates for the direct formation of cyclopropane rings.

Photoredox-Catalyzed Radical Addition-Polar Cyclization

A prominent strategy for synthesizing functionalized cyclopropanes involves a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade. nih.gov This method utilizes a readily available organic photocatalyst and visible light to generate radical intermediates from abundant carboxylic acids under mild conditions. nih.govbris.ac.uk The reaction proceeds via a radical-polar crossover mechanism, where the photocatalytically generated radical adds to an electron-deficient alkene. bris.ac.uk Subsequent reduction of the resulting radical adduct generates a carbanion, which undergoes an intramolecular S_N2 reaction to close the three-membered ring. bris.ac.uk

The versatility of this method is demonstrated by its compatibility with a wide array of functional groups on both the carboxylic acid and the alkene partner. nih.gov For example, various electron-withdrawing groups on the alkene, such as esters, nitriles, amides, and sulfones, are well-tolerated. bris.ac.uk

Table 1: Scope of Photoredox-Catalyzed Cyclopropanation bris.ac.uk

| Carboxylic Acid Precursor | Chloroalkyl Alkene | Product | Yield (%) |

| Cyclohexanecarboxylic acid | Ethyl 2-(chloromethyl)acrylate | Ethyl 1-(cyclohexanecarbonyl)cyclopropane-1-carboxylate | 85 |

| Adamantane-1-carboxylic acid | 2-(Chloromethyl)acrylonitrile | 1-(Adamantane-1-carbonyl)cyclopropane-1-carbonitrile | 92 |

| Isobutyric acid | 1-(Chloromethyl)vinyl phenyl sulfone | 1-Isopropyl-1-(phenylsulfonyl)cyclopropane | 88 |

| Benzofuran-2-carboxylic acid | Diethyl (1-(chloromethyl)vinyl)phosphonate | Diethyl (1-(benzofuran-2-carbonyl)cyclopropyl)phosphonate | 75 |

Reaction conditions involve an organic photocatalyst (4CzIPN), a light source, and the respective substrates. Yields are for isolated products. bris.ac.uk

Radical Reactions of Cyclopropyl Ketones

Aryl cyclopropyl ketones are key substrates in radical-mediated transformations, particularly in photocatalytic [3+2] cycloaddition reactions to form highly substituted cyclopentane ring systems. nih.gov The process is typically initiated by a one-electron reduction of the ketone, often facilitated by a photocatalytic system, to generate the corresponding cyclopropyl ketyl radical anion. nih.govnih.gov This radical anion readily undergoes ring-opening to produce a distonic radical anion, which can then add to a variety of alkene partners in an intramolecular fashion. nih.gov

This methodology has been successfully applied to asymmetric synthesis, employing a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst to achieve high enantioselectivity. nih.gov The reaction tolerates various substituents on the aryl ketone and a range of electronically modified alkene partners. nih.govnih.gov

Table 2: Scope of Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones nih.gov

| Aryl Cyclopropyl Ketone Substrate | Alkene Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Cyclopropyl-1-(naphthalen-2-yl)ethan-1-one derivative | Styrene | Substituted cyclopentane | 95 | 93 |

| 1-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one derivative | 4-Chlorostyrene | Substituted cyclopentane | 85 | 92 |

| 1-Cyclopropyl-1-phenylethan-1-one derivative | Methyl acrylate | Substituted cyclopentane | 86 | 95 |

| 1-(4-Bromophenyl)-1-cyclopropylethan-1-one derivative | Vinyl acetate | Substituted cyclopentane | 70 | 90 |

Conditions typically involve a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or Ir-complex) and a chiral Lewis acid catalyst under visible light irradiation. Products are complex cyclopentane structures formed from the intramolecular cycloaddition. nih.gov

These radical-mediated methodologies represent a powerful toolkit for the synthesis of complex molecules containing cyclopropane rings, such as analogues of this compound, by providing routes that are often milder and more functional-group-tolerant than traditional ionic pathways.

Chemical Reactivity and Transformation Mechanisms of 5 Cyclopropyl 5 Oxovaleric Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

As a typical carboxylic acid, 5-cyclopropyl-5-oxovaleric acid readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents to facilitate the reaction. These reactions are fundamental in synthetic chemistry for the creation of ester and amide derivatives. For instance, the reaction of cyclopropyl (B3062369) carboxylic acids with hydroxyl derivatives, often under reflux conditions with azeotropic removal of water, is a common method for ester synthesis. google.com

A general one-pot, three-component synthesis method for substituted 2-oxazol-5-ylethanones involves an amidation–coupling–cycloisomerization (ACCI) sequence, starting from propargylamine (B41283) and acid chlorides, highlighting the utility of amidation in complex molecule synthesis. libretexts.org

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent or Acid Activation | Amide |

Decarboxylation Pathways

The decarboxylation of this compound, which is a γ-keto acid, is not as straightforward as with β-keto acids. Generally, γ-keto acids are more resistant to decarboxylation. However, the presence of a cyclopropane (B1198618) ring can influence the reaction pathway. The thermal decarboxylation of cyclopropane carboxylic acids can proceed through ring-opening, especially when a carbonyl group is present to stabilize intermediates. arkat-usa.org For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid leads to 2-cyclopropyl-4,5-dihydrofuran, suggesting a mechanism involving ring opening to an α-allyl-β-keto acid system followed by rearrangement. arkat-usa.org While this compound is a γ-keto acid, under harsh thermal conditions, pathways involving the cyclopropyl ring could become relevant. It has been noted that while β-keto acids decarboxylate readily upon heating, other types like γ-keto acids are generally more stable. masterorganicchemistry.com

Reactions at the Ketone (Oxo) Functionality

The ketone group in this compound is susceptible to a variety of transformations, including nucleophilic additions, reactions at the adjacent alpha-carbon, and oxidative rearrangements.

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction)

The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the ketone would result in the formation of a tertiary alcohol after an acidic workup. youtube.com The reaction proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl carbon. nih.govlookchem.com It is important to note that the Grignard reagent is also a strong base and would first react with the acidic proton of the carboxylic acid. Therefore, to achieve selective addition to the ketone, the carboxylic acid group must first be protected (e.g., as an ester). If two equivalents of the Grignard reagent are used without protection, the first will deprotonate the carboxylic acid, and the second will add to the ketone.

Hydride Reduction: The ketone can be reduced to a secondary alcohol using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com LiAlH₄ is a powerful reducing agent that will also reduce the carboxylic acid to a primary alcohol, resulting in a diol. youtube.com Sodium borohydride is a milder reducing agent and can selectively reduce the ketone in the presence of the carboxylic acid, especially under controlled conditions. youtube.com This selective reduction would yield a γ-hydroxy carboxylic acid, which could potentially cyclize to form a γ-lactone.

| Reaction | Reagent | Product | Notes |

| Grignard Addition | 1. R-MgX (2 eq.), 2. H₃O⁺ | Tertiary alcohol and carboxylate | First equivalent deprotonates the carboxylic acid. |

| Grignard Addition (with protected acid) | 1. R-MgX, 2. H₃O⁺ | Tertiary alcohol | Carboxylic acid must be protected (e.g., as an ester). |

| Hydride Reduction | LiAlH₄, then H₃O⁺ | Diol | Both ketone and carboxylic acid are reduced. |

| Hydride Reduction | NaBH₄, then H₃O⁺ | γ-Hydroxy carboxylic acid | Selective reduction of the ketone is possible. |

Alpha-Carbon Reactivity (e.g., Enolization, Alkylation)

The carbons adjacent to the ketone (alpha-carbons) are reactive due to the ability of the ketone to form an enol or enolate. vanderbilt.edu

Enolization: In the presence of an acid or base, this compound can form an enol or enolate. However, studies on cyclopropyl ketones have shown that base-catalyzed enolization is significantly slower compared to non-cyclopropyl ketones like isobutyrophenone. acs.orgacs.org This resistance to enolization is attributed to steric inhibition of delocalization in the transition state. acs.org

Alkylation: The formation of an enolate allows for alkylation at the alpha-carbon. libretexts.orgyoutube.com This reaction involves treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with an alkyl halide. youtube.com Given the two different alpha-carbons in this compound (the one on the cyclopropyl ring and the one on the valeric acid chain), the regioselectivity of this reaction would be a key consideration. The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and prevent side reactions. libretexts.org

Baeyer-Villiger Rearrangements and Related Oxidative Processes

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. pitt.edu

The established migratory aptitude for the Baeyer-Villiger oxidation is: tertiary alkyl > cyclohexyl ~ secondary alkyl ~ phenyl > primary alkyl > cyclopropyl > methyl. pitt.edu

Based on this trend, the group with the higher migratory aptitude will preferentially migrate, leading to the formation of a specific ester product. In the case of this compound, the competition is between the cyclopropyl group and the propyl-carboxylic acid chain (a primary alkyl group). Since primary alkyl groups have a higher migratory aptitude than cyclopropyl groups, the oxygen atom is expected to insert between the carbonyl carbon and the propyl-carboxylic acid chain. However, some studies on the Baeyer-Villiger oxidation of cyclopropyl ketones have shown that the cyclopropyl group can migrate. acs.orgacs.org The exact outcome can be influenced by the specific reaction conditions and the structure of the substrate. For example, in a study on the photocycloaddition of aryl cyclopropyl ketones, a subsequent Baeyer-Villiger oxidation resulted in regioselective oxidation to an ester, demonstrating the utility of this reaction on complex cyclopropyl ketones. nih.gov

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, is characterized by significant angle and torsional strain, making it a high-energy motif. This stored energy provides a thermodynamic driving force for ring-opening reactions. The reactivity of the cyclopropyl ring in this compound is significantly influenced by the activating effect of the adjacent ketone.

The strained C-C bonds of the cyclopropyl ring in this compound can be cleaved under various conditions, including acidic, basic, and catalytic environments.

Acid-Catalyzed Ring-Opening: In the presence of acids, the ketone oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the cyclopropane ring. The reaction can proceed via a carbocationic intermediate, which can then be trapped by nucleophiles. For instance, in the presence of a nucleophilic solvent like methanol (B129727) and an acid catalyst, a ring-opened ester product could be formed. While specific studies on this compound are not extensively documented, analogous reactions on other cyclopropyl ketones have been reported. For example, the acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes has been shown to proceed via an SN2-like mechanism, although in this specific case the cyclopropane ring itself remained intact. masterorganicchemistry.com

Base-Promoted Ring-Opening: Under basic conditions, the reaction can be initiated by the formation of an enolate. The subsequent electronic rearrangement can lead to the cleavage of the cyclopropyl ring. For instance, base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes proceeds through the formation of a bromocyclopropene intermediate followed by ring opening to a zwitterionic species. uq.edu.au

Catalytic Ring-Opening: Transition metal catalysts, particularly those based on nickel, have been shown to effectively catalyze the ring-opening of cyclopropyl ketones. nih.gov These reactions often proceed through the formation of metallacyclic intermediates. For example, nickel-catalyzed cross-coupling reactions of cyclopropyl ketones with organozinc reagents lead to ring-opened products. nih.gov A highly relevant transformation is the asymmetric ring-opening of cyclopropyl ketones with carboxylic acids catalyzed by a chiral N,N'-dioxide-scandium(III) complex, which yields the corresponding esters with high enantioselectivity. nih.gov This demonstrates the feasibility of using external carboxylic acids as nucleophiles for the ring-opening of cyclopropyl ketones.

A hypothetical representation of potential ring-opening reactions of this compound is presented in the table below.

| Reaction Condition | Potential Product(s) | Plausible Mechanism |

| Acidic (e.g., H₂SO₄, MeOH) | Methyl 7-methoxy-7-oxoheptanoate | Protonation of the ketone, followed by nucleophilic attack of methanol on the cyclopropane ring, leading to ring opening and esterification. |

| Basic (e.g., NaOMe, MeOH) | Methyl 7-oxo-octanoate | Formation of an enolate, followed by ring opening and subsequent reaction with the solvent. |

| Catalytic (e.g., Ni(COD)₂, Organozinc) | γ-Substituted ketone | Oxidative addition of the cyclopropyl ketone to the nickel center to form a nickeladihydropyran intermediate, followed by reaction with the organozinc reagent. nih.gov |

| Catalytic (e.g., Sc(OTf)₃, Chiral Ligand) | Intramolecular lactone | Coordination of the scandium catalyst to the ketone, followed by intramolecular nucleophilic attack of the carboxylic acid on the activated cyclopropane ring. |

The interaction between the cyclopropyl ring and the adjacent ketone is a key factor governing the molecule's reactivity. The cyclopropyl group, due to its high p-character in the C-C bonds, can conjugate with the π-system of the carbonyl group. This conjugation affects the electronic properties of both the ring and the ketone.

This interaction leads to a polarization of the C-C bonds within the cyclopropyl ring, particularly the bond proximal to the carbonyl group, making it more susceptible to nucleophilic attack. The electron-withdrawing nature of the ketone group activates the cyclopropane ring towards ring-opening reactions.

The conformation of the cyclopropyl ketone moiety also plays a crucial role in its reactivity. The relative orientation of the carbonyl group and the cyclopropane ring can influence the accessibility of the reaction centers and the stereochemical outcome of the reactions.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is essential for controlling its reactivity and designing synthetic applications. This involves studying the reaction pathways, identifying the energetic profiles, and characterizing any transient species formed during the reaction.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the factors that influence the reaction rate. For the ring-opening of this compound, kinetic experiments could involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different temperatures, catalyst concentrations, or pH values).

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that could be obtained for the intramolecular ring-opening of this compound to form a lactone under different catalytic conditions.

| Catalyst | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) | Entropy of Reaction (ΔS, cal/mol·K) |

| None (Thermal) | 1.2 x 10⁻⁶ | 35 | -15 | -5 |

| H₂SO₄ | 3.5 x 10⁻⁴ | 25 | -18 | -3 |

| Sc(OTf)₃ | 8.1 x 10⁻³ | 20 | -19 | -2 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through dedicated studies.

The transformations of this compound likely proceed through various reactive intermediates, the nature of which depends on the specific reaction conditions.

Carbocationic Intermediates: In acid-catalyzed reactions, the protonation of the ketone can lead to the formation of a carbocation upon ring opening. The stability of this carbocation will influence the reaction pathway and the regioselectivity of nucleophilic attack.

Radical Intermediates: Photochemical reactions or reactions involving single-electron transfer (SET) reagents can generate radical intermediates. For instance, photochemically induced cleavage of the cyclopropyl ring can lead to the formation of a 1,3-diradical.

Zwitterionic Intermediates: In some base-catalyzed ring-opening reactions, a zwitterionic intermediate, containing both a positive and a negative charge within the same molecule, may be formed. For example, the ring-opening of gem-dibromocyclopropanes can proceed through a zwitterionic oxocarbenium cation/vinyl carbanion intermediate. uq.edu.au

Organometallic Intermediates: In transition metal-catalyzed reactions, organometallic species such as metallacyclic intermediates are commonly proposed. For example, nickel-catalyzed reactions of cyclopropyl ketones are thought to involve nickeladihydropyran intermediates. nih.gov

The direct observation of these transient species is often challenging due to their short lifetimes. However, their existence can be inferred through trapping experiments, spectroscopic techniques (such as time-resolved spectroscopy), and computational modeling. For example, neighboring group participation of a suitably positioned functional group, like the carboxylic acid in this compound, can lead to the formation of cyclic intermediates that can be detected or trapped. libretexts.orglibretexts.org The participation of a neighboring carboxylate has been shown to form epoxide-type intermediates in substitution reactions. libretexts.org

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy would reveal the number of distinct proton environments and their neighboring protons. For 5-Cyclopropyl-5-oxovaleric acid, one would expect to observe signals corresponding to the carboxylic acid proton, the protons of the aliphatic chain, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts and splitting patterns of these signals would provide crucial information about the connectivity of the molecule.

13C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbonyl carbons (both ketone and carboxylic acid), the aliphatic carbons, and the carbons of the cyclopropyl ring.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish direct and through-bond correlations between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | singlet | 1H | -COOH |

| ~2.8 | triplet | 2H | -CH₂-C(O)- |

| ~2.5 | triplet | 2H | -CH₂-COOH |

| ~1.9 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.0 | multiplet | 1H | Cyclopropyl-CH |

| ~0.9 | multiplet | 4H | Cyclopropyl-CH₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C=O (ketone) |

| ~179.0 | C=O (acid) |

| ~38.0 | -CH₂-C(O)- |

| ~33.0 | -CH₂-COOH |

| ~20.0 | -CH₂-CH₂-CH₂- |

| ~18.0 | Cyclopropyl-CH |

| ~10.0 | Cyclopropyl-CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure, with characteristic losses of fragments such as the carboxylic acid group, the cyclopropyl group, and parts of the aliphatic chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid and the C-H stretches of the aliphatic and cyclopropyl moieties.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3080 | C-H stretch (Cyclopropyl) |

| ~2940, ~2870 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Ketone) |

| ~1700 | C=O stretch (Carboxylic acid) |

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

Should this compound be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The ability to obtain single crystals of sufficient quality is a prerequisite for this analysis. Studies on related keto acids have shown that they can form interesting hydrogen-bonding patterns in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance through substitution, chiroptical spectroscopy techniques like Circular Dichroism (CD) would become relevant. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules. For a chiral derivative of this compound, CD spectroscopy could be used to determine its enantiomeric purity and to investigate its absolute configuration.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic properties. For 5-cyclopropyl-5-oxovaleric acid, DFT calculations can elucidate its electronic structure and predict its reactivity.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov

DFT calculations can also map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and ketone groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Furthermore, DFT can be employed to study the reaction mechanisms involving this compound. For instance, the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones has been investigated using DFT, revealing the intricate steps of nucleophilic substitution, intramolecular additions, and rearrangements that lead to the final product. rsc.org Such studies provide a theoretical framework for understanding the reactivity of the strained cyclopropyl ring in this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The flexible nature of the valeric acid chain and the orientation of the cyclopropyl group in this compound can be explored through molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape.

The five-carbon chain of the valeric acid moiety can adopt numerous conformations due to rotation around its single bonds. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The planarity of the carboxylic acid group and the steric hindrance from the cyclopropyl ketone will significantly influence the preferred geometries.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science for establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity or a specific physicochemical property. compchem.me For this compound, a QSAR model could be developed for a series of its analogues to predict their potential efficacy as, for example, enzyme inhibitors.

To build a QSAR model, a set of molecular descriptors would first be calculated for each analogue. These descriptors can be derived from DFT calculations and include electronic properties (like HOMO/LUMO energies), steric parameters (such as molecular volume), and hydrophobic characteristics (like the logarithm of the partition coefficient, LogP). researchgate.net

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the experimentally measured activity of the compounds. nih.gov The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. researchgate.net

Table 2: Example of Descriptors for a Hypothetical QSAR Study of this compound Analogues

| Analogue | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (IC50, µM) |

| Analogue 1 | 170.21 | 1.2 | -7.1 | -1.4 | 15.2 |

| Analogue 2 | 184.24 | 1.5 | -7.3 | -1.6 | 12.8 |

| Analogue 3 | 198.27 | 1.8 | -7.0 | -1.3 | 18.5 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations can help assign the observed spectral bands to specific molecular vibrations, such as the C=O stretches of the ketone and carboxylic acid, the C-H stretches of the cyclopropyl ring, and the various bending and rocking modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net By comparing the calculated chemical shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The accuracy of these predictions has been shown to be in good agreement with experimental values for similar molecules. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

| C1 (Carboxyl) | 178.5 | 179.2 |

| C2 | 33.1 | 33.8 |

| C3 | 20.5 | 21.1 |

| C4 | 34.9 | 35.5 |

| C5 (Ketone) | 210.2 | 211.0 |

| C6 (Cyclopropyl CH) | 18.3 | 18.9 |

| C7, C8 (Cyclopropyl CH₂) | 10.7 | 11.3 |

Note: This table is for illustrative purposes. The experimental values are typical for such functional groups, and the predicted values demonstrate the expected level of agreement.

Biochemical and Biological Research Context of 5 Cyclopropyl 5 Oxovaleric Acid Analogues

Enzymatic Transformations and Metabolic Fates of Structurally Related Compounds in Non-Human Systems

The metabolism of compounds structurally analogous to 5-cyclopropyl-5-oxovaleric acid, particularly those containing a cyclopropyl (B3062369) ring, has been investigated in various non-human biological systems. These studies reveal that the highly strained cyclopropyl moiety is susceptible to specific enzymatic transformations, including oxidation and ring-opening reactions.

In microorganisms, the metabolism of cyclopropyl-containing compounds is a subject of interest. Fungi, such as Cunninghamella species, and bacteria, like Streptomyces, possess cytochrome P450 (CYP) enzymes capable of performing oxidative reactions on a wide range of substances, including those with cyclopropyl groups. nih.gov The metabolism in these systems can sometimes mimic human metabolic pathways. nih.gov For instance, the metabolism of cyclopropylamines by CYP enzymes can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com In some cases, the cyclopropyl ring can undergo NADPH-dependent oxidation, leading to hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, which indicates the formation of reactive metabolites through mechanisms like radical formation and ring-opening. hyphadiscovery.com

In vitro studies using mammalian tissues have also provided insight. Research on rat and guinea-pig adipose tissue and rat liver slices demonstrated that cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids. nih.govcapes.gov.br In this process, the cyclopropyl ring remains at the ω-position while the rest of the fatty acid chain is elongated via the malonate pathway using C2 units. nih.govcapes.gov.br This indicates that the cyclopropyl group itself can act as a primer for fatty acid biosynthesis in these systems.

The stability of the cyclopropyl ring is not absolute and depends on its chemical context. While the high C-H bond dissociation energy can reduce susceptibility to standard oxidative metabolism by CYP enzymes, attachment to certain functional groups, like amines, can promote bioactivation. hyphadiscovery.comresearchgate.net The ring-opening of cyclopropyl ketones can also occur through non-enzymatic, solvent-assisted cascades, highlighting the inherent reactivity of the strained ring system. acs.org

Interaction with Specific Biological Macromolecules (e.g., Proteins, Enzymes) in In Vitro Studies, focusing on binding mechanisms or substrate specificity, excluding pharmacological outcomes

The cyclopropyl group is a significant structural motif in the design of molecules that interact with biological macromolecules, influencing binding affinity, selectivity, and metabolic stability. researchgate.netresearchgate.net Its rigid, three-dimensional structure can enforce specific conformations that are favorable for binding to enzyme active sites or protein receptors. researchgate.netresearchgate.net

An enzyme inhibitor is a molecule that binds to an enzyme to block its activity. wikipedia.org This can occur through reversible or irreversible binding, often at the enzyme's active site, thereby preventing the substrate from binding. wikipedia.org The design of such inhibitors can leverage the unique properties of small, strained rings like the cyclopropyl group. Substrate analogues incorporating reactive moieties are a common strategy for creating enzyme inhibitors. iupac.org For example, small heteroatom-containing rings have been used to design inhibitors for carboxypeptidase A, where the ring interacts covalently with the catalytic center. iupac.org

In the context of nuclear receptors, a cyclopropyl group was incorporated into a thyroid hormone receptor-β (THR-β) agonist. acs.org In structure-activity relationship studies, the replacement of a different group with a cyclopropyl moiety (compound 19) successfully maintained both potency and selectivity for the THR-β isoform over THR-α. acs.org This highlights the ability of the cyclopropyl group to occupy a specific binding pocket without negatively impacting the desired molecular interactions. The binding of inhibitors to an enzyme is often highly specific, with the inhibitor mimicking the structure of the natural substrate to fit into the active site. wikipedia.org

The cyclopropyl ring's unique electronic properties, featuring enhanced pi-character in its C-C bonds, and its conformational rigidity contribute to its utility in drug design. researchgate.net It can serve as a less lipophilic substitute for larger hydrophobic groups, helping to refine the molecule's properties for better interaction with its biological target. nih.gov

Role as a Biochemical Probe in Mechanistic Enzymology

Cyclopropyl-containing compounds serve as powerful biochemical probes, or "radical clocks," for elucidating enzymatic reaction mechanisms, particularly for oxidation reactions catalyzed by enzymes like cytochromes P450. nih.gov The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening if a radical or cationic intermediate is formed on an adjacent carbon. The structure of the resulting product can reveal the nature of the intermediate. nih.govcapes.gov.br

A key application of this approach has been in studying the mechanism of aliphatic hydroxylation by cytochromes P450. The central question is whether the reaction proceeds through a radical or a cationic intermediate. nih.gov Cyclopropyl-containing fatty acids have been designed as probes to answer this question. If the enzyme generates a radical intermediate, a rapid ring-opening is expected to yield a single rearranged alcohol product. Conversely, if a cationic intermediate is formed, it would likely isomerize before ring-opening, leading to two distinct isomeric homoallylic alcohols. nih.gov

In studies using cyclopropyl-containing fatty acids with P450(BM3) and P450(BioI), the observed products were consistent with the formation of a radical intermediate, not a cation. nih.gov By quantifying the ratio of the unrearranged cyclopropyl product to the ring-opened product, researchers could calculate the rate of the "oxygen rebound" step in the catalytic cycle, which was estimated to be remarkably fast, around (2-3) x 10¹⁰ s⁻¹. nih.gov This use of cyclopropyl analogues as mechanistic probes provides direct evidence for the nature of transient, high-energy intermediates in enzymatic catalysis that are otherwise impossible to observe directly.

Biosynthetic Pathways Leading to Cyclopropyl-Containing Natural Products (e.g., Fatty Acid Derivatives, Amino Acids)

Nature has evolved diverse enzymatic strategies to synthesize the strained cyclopropane ring, which is a feature of many natural products, including fatty acids, amino acids, and terpenoids. researchgate.netnih.gov These biosynthetic pathways can be broadly categorized based on their mechanism, often involving carbocationic, carbanionic, or radical intermediates. researchgate.net

One of the most well-understood pathways is the biosynthesis of cyclopropane fatty acids (CFAs) in bacteria such as Escherichia coli and Lactobacillus. avantiresearch.comwikipedia.org In this process, the cyclopropane ring is formed by the addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acid precursor, which is already incorporated into a phospholipid. wikipedia.org The methylene group is donated by S-adenosylmethionine (SAM), a common one-carbon donor in biological systems. wikipedia.orgnih.gov The reaction is catalyzed by cyclopropane fatty acid synthase. This modification often occurs in the late exponential or early stationary phase of bacterial growth and is thought to enhance the stability of the cell membrane against environmental stresses. avantiresearch.comwikipedia.org

Another prominent example is the biosynthesis of the cyclopropyl amino acid coronamic acid (CMA), an intermediate in the production of the phytotoxin coronatine (B1215496) by Pseudomonas syringae. nih.govnih.govacs.org The biosynthesis of CMA starts from the amino acid L-isoleucine, which is converted to L-alloisoleucine. acs.org The formation of the cyclopropane ring is thought to proceed through a carbanionic intermediate. nih.gov The gene cluster for CMA biosynthesis contains genes for enzymes homologous to amino acid-activating enzymes and thioesterases, indicating a pathway that involves activating the amino acid precursor. nih.gov

The formation of the cyclopropane ring can also occur through the rearrangement of carbon skeletons, as seen in the biosynthesis of some terpenoids. capes.gov.brnih.gov For instance, presqualene pyrophosphate, a cyclopropyl-containing intermediate, is formed during the head-to-head condensation of two farnesyl pyrophosphate molecules in the biosynthesis of squalene. nih.gov These examples showcase the varied and sophisticated enzymatic machinery that nature employs to construct this unique and functionally important chemical motif.

Advanced Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Heterocyclic Systems

The molecular architecture of 5-Cyclopropyl-5-oxovaleric acid, a γ-keto acid, is ideally suited for the synthesis of a variety of heterocyclic compounds. The 1,4-dicarbonyl relationship between the ketone and the carboxyl group enables classical cyclization strategies like the Paal-Knorr synthesis to produce five-membered rings such as furans and pyrroles. youtube.comuwindsor.ca The presence of the cyclopropyl (B3062369) moiety imparts unique conformational and electronic properties to the resulting heterocyclic scaffolds.

The general strategies include:

Intramolecular Condensation: The compound can undergo acid-catalyzed intramolecular condensation. The enol form of the cyclopropyl ketone can attack the carboxylic acid (or its activated form), leading to the formation of substituted lactones, specifically furanones.

Reaction with Hydrazines: Condensation with hydrazine (B178648) or its derivatives can yield pyridazinone systems, which are important pharmacophores in medicinal chemistry.

Paal-Knorr Type Syntheses: Reaction with ammonia (B1221849) or primary amines can lead to the formation of N-substituted pyrrolidinones, where the cyclopropyl group remains as a key substituent. youtube.com

Precursor to Substituted Heterocycles: The core structure is a building block for more complex systems. For instance, cyclopropyl-substituted oxazoles and oxadiazoles (B1248032) have been synthesized, indicating the utility of such precursors in modern synthetic chemistry. sigmaaldrich.comsigmaaldrich.com The Corey-Chaykovsky cyclopropanation of chalcones is a known method to produce donor-acceptor cyclopropanes that can serve as building blocks for bioactive compounds. nih.gov

| Reactant | Resulting Heterocycle Core | Relevant Synthesis Method |

|---|---|---|

| Acid Catalyst (self-condensation) | Furanone/Lactone | Intramolecular cyclization |

| Hydrazine (H₂NNH₂) | Dihydropyridazinone | Condensation |

| Ammonia (NH₃) or Primary Amine (R-NH₂) | Pyrrolidinone | Paal-Knorr type reaction |

| α-Halo Ketones | Substituted Furans | Feist-Benary Furan Synthesis uwindsor.ca |

Precursor in the Synthesis of Modified Amino Acids and Peptidomimetics

The introduction of conformational constraints into peptides is a key strategy for improving their stability and biological activity. nih.gov The cyclopropane (B1198618) ring is an established bioisostere for peptide bonds, effectively restricting the conformational flexibility of the peptide backbone. nih.govresearchgate.net this compound is an excellent starting material for creating novel, conformationally rigid amino acids and peptidomimetics.

Synthesis of Cyclopropyl-Containing Amino Acids: The ketone functionality can be converted into an amino group through methods like reductive amination or the Strecker synthesis, yielding a cyclopropyl-substituted γ-amino acid. researchgate.net These non-natural amino acids can then be incorporated into peptide chains. Such amino acids are analogues of important neurotransmitters like glutamic acid. researchgate.net

Peptidomimetic Scaffolds: The entire molecule can serve as a rigid scaffold that mimics the turn or extended conformations of a dipeptide unit. researchgate.net The cyclopropane ring orients the side chains and backbone substituents in a well-defined spatial arrangement, which can enhance binding to biological targets. nih.gov Research into cyclopropyl analogues of antagonists for the N-methyl-D-aspartate (NMDA) receptor highlights the utility of this chemical motif in designing neurologically active compounds. nih.govresearchgate.net The synthesis of cyclopropyl-containing amino acids is a well-documented field, underscoring their importance as versatile intermediates. researchgate.net

Intermediate in the Preparation of Specialized Polymers or Materials (if documented in academic research)

While direct polymerization of this compound is not extensively documented, its structure is analogous to other keto acids, like levulinic acid, which have been successfully used in materials science. Keto-functionalized monomers can be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT). nih.gov

A plausible and scientifically supported application involves:

Monomer Synthesis: The carboxylic acid group of this compound can be esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA).

Polymerization: This new monomer, now containing a polymerizable methacrylate group and a pendant cyclopropyl ketone, could be homo-polymerized or co-polymerized. nih.gov

Post-Polymerization Modification: The ketone groups along the resulting polymer backbone would serve as reactive handles for further functionalization. They can undergo oxime ligation or other chemoselective reactions to attach biomolecules, drugs, or cross-linking agents, creating specialized hydrogels, drug-delivery systems, or functional coatings. nih.gov

Utilization in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govmdpi.comfrontiersin.org The presence of both a ketone and a carboxylic acid makes this compound an attractive substrate for several key MCRs.

Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide. mdpi.com this compound could participate by providing the carboxylic acid functionality, with the ketone group being retained in the final α-acyloxy carboxamide product for subsequent modification.

Ugi Reaction: As a four-component reaction, the Ugi reaction utilizes a carboxylic acid, a ketone, an amine, and an isocyanide to produce a dipeptide-like structure. mdpi.com Similar to the Passerini reaction, the carboxylic acid moiety would react, yielding a complex scaffold that retains the valuable cyclopropyl ketone handle. This strategy is highly effective for generating diverse chemical libraries for high-throughput screening. nih.gov The use of MCRs to create libraries of structurally advanced compounds is a well-established approach in medicinal chemistry. nih.govresearchgate.net

| Reaction | Components | Role of this compound | Product Class |

|---|---|---|---|

| Passerini (3-CR) | Carboxylic Acid, Ketone, Isocyanide | Carboxylic Acid Source | α-Acyloxy Carboxamides mdpi.com |

| Ugi (4-CR) | Carboxylic Acid, Ketone, Amine, Isocyanide | Carboxylic Acid Source | α-Acylamino Amides mdpi.com |

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of the Carboxylic Acid Functionality

The carboxylic acid moiety of 5-cyclopropyl-5-oxovaleric acid is a prime target for chemical modification, allowing for the synthesis of a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and can be achieved through well-established methodologies.

Esterification of this compound can be accomplished through various standard procedures, such as the Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) would yield methyl 5-cyclopropyl-5-oxovalerate. The general reaction is as follows:

General Reaction for Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

Amide synthesis from this compound involves its reaction with a primary or secondary amine. The direct reaction is often slow and requires high temperatures. Therefore, activating agents are commonly employed to facilitate the reaction. A general and effective method involves the use of titanium tetrachloride (TiCl₄) to promote the condensation of carboxylic acids and amines, leading to the formation of the corresponding amides in moderate to excellent yields. researchgate.net For example, the reaction of this compound with benzylamine (B48309) in the presence of TiCl₄ would produce N-benzyl-5-cyclopropyl-5-oxovaleramide.

A relevant example, though on a slightly different but structurally related starting material, is the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines. nih.gov This highlights the feasibility of forming amide bonds in molecules containing a cyclopropyl (B3062369) group adjacent to a carbonyl system.

| Derivative Type | Reactants | Key Reagents | Product |

| Ester | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄) | Methyl 5-cyclopropyl-5-oxovalerate |

| Amide | This compound, Amine (e.g., Benzylamine) | Coupling agent (e.g., TiCl₄) | N-Benzyl-5-cyclopropyl-5-oxovaleramide |

Variations of the Carbonyl Group (e.g., Reductions, Alpha-Substitutions)

The ketone carbonyl group in this compound offers another site for chemical manipulation, including reduction to a secondary alcohol and substitution at the alpha-position.

Reductions: The selective reduction of the ketone in the presence of the carboxylic acid is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent that can be used for this purpose. While NaBH₄ does not typically reduce carboxylic acids, it readily reduces ketones. The reaction of this compound with sodium borohydride would yield 5-cyclopropyl-5-hydroxyvaleric acid. The chemoselectivity of this reduction is generally high, especially under controlled temperature conditions. For instance, ketones can be selectively reduced in the presence of enones using sodium borohydride in a mixture of methanol and dichloromethane (B109758) at -78°C. nih.gov While not a direct example, the principles of chemoselective reduction are well-established.

Alpha-Substitutions: The carbon atom adjacent to the carbonyl group (the α-carbon) can be a site for substitution reactions. A common example is α-halogenation. For carboxylic acids, this is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treatment with a halogen (e.g., Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). orgsyn.org This reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with the halogen. Subsequent hydrolysis regenerates the carboxylic acid with a halogen at the α-position. Applying this to this compound would be expected to yield 2-bromo-5-cyclopropyl-5-oxovaleric acid.

| Transformation | Reagents | Product |

| Ketone Reduction | Sodium borohydride (NaBH₄) | 5-Cyclopropyl-5-hydroxyvaleric acid |

| Alpha-Halogenation | Bromine (Br₂), Phosphorus tribromide (PBr₃) | 2-Bromo-5-cyclopropyl-5-oxovaleric acid |

Cyclopropyl Ring Modifications (e.g., Substitutions, Ring Expansions/Contractions)

The cyclopropyl ring, while generally stable, can undergo specific modifications, including the introduction of substituents and ring-expansion reactions under certain conditions.

Substitutions: Direct substitution on the cyclopropyl ring of this compound without prior functionalization is challenging. However, the synthesis of analogues with substituted cyclopropyl rings is a viable approach. For example, the synthesis of a 5-(1-methylcyclopropyl)-5-oxovaleric acid analogue could be envisioned starting from 1-methylcyclopropyl cyanide, which could be converted to a Grignard reagent and reacted with a suitable derivative of glutaric acid.

Ring Expansions/Contractions: The cyclopropylmethyl ketone moiety can undergo ring-opening reactions under radical conditions. However, synthetically useful ring expansions of cyclopropyl ketones often require specific activating groups or reaction conditions. For example, donor-acceptor cyclopropanes can undergo rearrangements and cycloadditions. While no direct examples for this compound are readily available in the literature, the fundamental reactivity of the cyclopropyl ketone system suggests potential for such transformations under specific catalytic conditions.

Homologues and Isomers: Synthetic Routes and Comparative Studies

The synthesis of homologues and isomers of this compound allows for the exploration of the structure-activity relationship and the impact of chain length and ring size on the molecule's properties.

Homologues: A key homologue of interest is 6-cyclopropyl-6-oxohexanoic acid, which extends the alkyl chain by one methylene (B1212753) group. The synthesis of such a compound could be achieved through various routes. One potential method involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with a derivative of adipic acid, such as adipic anhydride (B1165640), followed by workup. The synthesis of related structures, such as 6-aryl-4-oxohexanoic acids, has been reported, involving the condensation of an aldehyde with levulinic acid followed by reduction. nih.gov A similar strategy could potentially be adapted for the synthesis of 6-cyclopropyl-6-oxohexanoic acid.

Isomers: The synthesis of isomers, such as 5-cyclobutyl-5-oxovaleric acid, where the cyclopropyl ring is replaced by a cyclobutyl ring, would allow for a comparative study of the effect of the cycloalkyl group. The synthesis of such an analogue could start from cyclobutyl cyanide, which can be converted to a ketone through reaction with a Grignard reagent derived from a protected form of 4-chlorobutyric acid. Comparative studies of cyclopropyl and cyclobutyl analogues of other compounds have been conducted to evaluate the influence of the ring size on their properties. nih.gov

| Compound | Description | Potential Synthetic Precursors |

| 6-Cyclopropyl-6-oxohexanoic acid | Homologue (longer chain) | Cyclopropylmagnesium bromide, Adipic anhydride |

| 5-Cyclobutyl-5-oxovaleric acid | Isomer (different ring size) | Cyclobutyl cyanide, Grignard from protected 4-chlorobutyric acid |

| 5-Phenyl-5-oxovaleric acid | Analogue (aromatic ring) | Phenylmagnesium bromide, Glutaric anhydride |

Patent Landscape Analysis from a Chemical Manufacturing and Process Development Perspective

Analysis of Synthetic Process Patents Involving 5-Cyclopropyl-5-oxovaleric Acid as an Intermediate

While patents explicitly detailing the synthesis and subsequent use of this compound as a named intermediate are not abundant, the existing patent literature for structurally similar compounds provides significant insight into the likely synthetic strategies and their legal protection. Patents for compounds containing a cyclopropyl (B3062369) ketone moiety are particularly relevant.